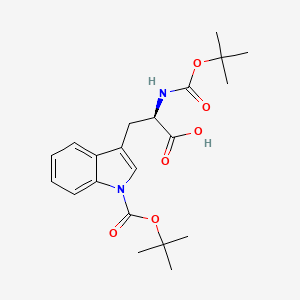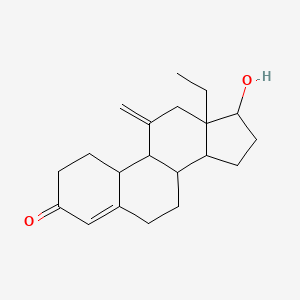
9,10-Dihydroergotamine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroergotamine N-Oxide is a derivative of dihydroergotamine, an ergot alkaloid. This compound is known for its complex molecular structure and significant pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroergotamine N-Oxide typically involves the oxidation of dihydroergotamine. One common method is the reaction of dihydroergotamine with organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The production is typically carried out in specialized facilities equipped with the necessary safety and environmental controls .
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Dihydroergotamine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the compound’s functional groups.
Reduction: Reduction reactions can revert the compound to its parent form, dihydroergotamine.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Perbenzoic acid, peroxyacetic acid.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different N-oxide derivatives, while reduction can yield dihydroergotamine .
Applications De Recherche Scientifique
9,10-Dihydroergotamine N-Oxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9,10-Dihydroergotamine N-Oxide involves its interaction with serotonin receptors, particularly the 5-HT1B, 5-HT1D, and 5-HT1F receptors . By acting as an agonist at these receptors, the compound can modulate neurotransmitter release and vascular tone, which is believed to contribute to its therapeutic effects in migraine treatment. Additionally, it interacts with adrenergic and dopamine receptors, further influencing its pharmacological profile .
Comparaison Avec Des Composés Similaires
Dihydroergotamine: The parent compound, used primarily for migraine treatment.
Ergotamine: Another ergot alkaloid with similar pharmacological properties.
Methysergide: A related compound used in the prevention of migraines.
Comparison: 9,10-Dihydroergotamine N-Oxide is unique due to its N-oxide functional group, which can alter its pharmacokinetics and pharmacodynamics compared to its parent compound, dihydroergotamine . This modification can potentially enhance its therapeutic effects and reduce side effects, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C33H37N5O6 |
|---|---|
Poids moléculaire |
599.7 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-7-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-carboxamide |
InChI |
InChI=1S/C33H37N5O6/c1-32(31(41)37-25(14-19-8-4-3-5-9-19)30(40)36-13-7-12-27(36)33(37,42)44-32)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)38(2,43)18-21/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25+,26-,27+,32-,33+,38?/m1/s1 |
Clé InChI |
AVVFHTBSWWBSQB-JKCGWWBLSA-N |
SMILES isomérique |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)[N+](C5)(C)[O-] |
SMILES canonique |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)[N+](C5)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
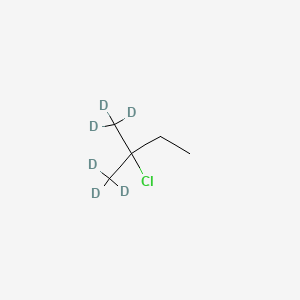
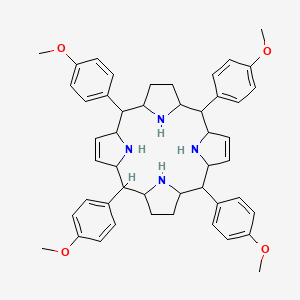
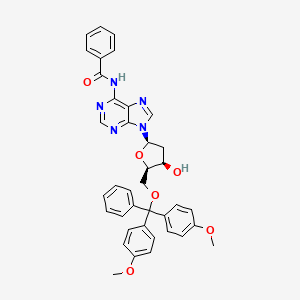

![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)
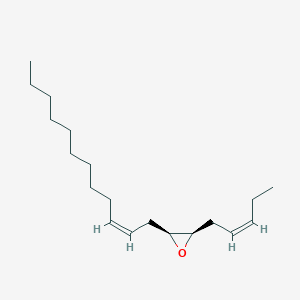
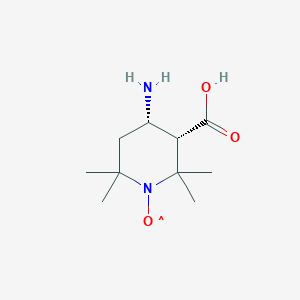
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
